2,4-Dichloro-7-methylpyrido[2,3-D]pyrimidine
Description
Chemical Identity and Nomenclature
This compound possesses a well-defined chemical identity characterized by multiple international chemical database registrations and standardized nomenclature systems. The compound is registered under the Chemical Abstracts Service number 92350-63-5, serving as its primary chemical identifier in global databases. Alternative Chemical Abstracts Service numbers have been reported, including 89978-28-9, reflecting variations in registration across different chemical suppliers and databases.
The molecular formula C8H5Cl2N3 defines the compound's elemental composition, indicating a molecular weight of 214.05 grams per mole. The systematic chemical name follows International Union of Pure and Applied Chemistry nomenclature conventions, designating the compound as this compound, which precisely describes the substitution pattern and ring fusion arrangement.
The compound's structural representation can be expressed through the Simplified Molecular Input Line Entry System notation: CC1=NC2=NC(=NC(=C2C=C1)Cl)Cl. This notation provides a standardized method for computer-based chemical structure representation and database searching.
Additional chemical identifiers include the Molecular Design Limited number MFCD11044118, which serves as a unique identifier within chemical inventory systems. The compound also carries various synonym designations used across different chemical suppliers and research publications.
| Chemical Property | Value |
|---|---|
| Molecular Formula | C8H5Cl2N3 |
| Molecular Weight | 214.05 g/mol |
| Chemical Abstracts Service Number | 92350-63-5 |
| Molecular Design Limited Number | MFCD11044118 |
| Simplified Molecular Input Line Entry System | CC1=NC2=NC(=NC(=C2C=C1)Cl)Cl |
The structural framework consists of a pyrido[2,3-d]pyrimidine core, representing a bicyclic heterocyclic system where a pyridine ring is fused to a pyrimidine ring at positions 2 and 3. The chlorine atoms occupy positions 2 and 4 of the pyrimidine ring, while the methyl group is attached to the nitrogen atom at position 7 of the pyrrole-like portion of the fused ring system.
Historical Context and Discovery
The development and discovery of this compound emerged from systematic investigations into pyrido[2,3-d]pyrimidine chemistry that began gaining momentum in the pharmaceutical research community during the latter part of the 20th century. While specific documentation of the initial synthesis date for this particular compound remains limited in the available literature, its development appears to be closely linked to broader research efforts targeting kinase inhibitors and anticancer agents.
Patent literature provides evidence of synthetic methodologies for related pyrido[2,3-d]pyrimidine derivatives dating to the early 2000s, with significant developments occurring in pharmaceutical company research laboratories. The compound's synthesis has been documented in patent applications related to kinase inhibitor development, suggesting its emergence from structure-activity relationship studies aimed at optimizing biological activity.
The compound's discovery and development should be understood within the broader context of pyrido[2,3-d]pyrimidine research, which gained significant traction following the recognition of these scaffolds as quinazoline analogs with potential therapeutic applications. Research groups focusing on dihydrofolate reductase inhibitors and tyrosine kinase inhibitors contributed substantially to the development of synthetic methodologies applicable to this compound class.
Synthesis protocols for this compound have been refined through multiple research efforts, with documented procedures involving phosphorus oxychloride-mediated chlorination reactions and alkylation strategies using methyl iodide under basic conditions. These synthetic developments reflect the accumulated knowledge from decades of heterocyclic chemistry research focused on nitrogen-containing ring systems.
Significance in Heterocyclic Chemistry
This compound holds substantial significance within the field of heterocyclic chemistry due to its unique structural features and versatile reactivity profile. The compound exemplifies the important class of bicyclic nitrogen-containing heterocycles that have become central to modern medicinal chemistry research and drug discovery efforts.
The pyrido[2,3-d]pyrimidine scaffold represents one of four possible isomeric pyridopyrimidines, designated as 1,3,8-triazanaphthalenes in systematic nomenclature. This particular isomer has gained prominence due to its structural similarity to naturally occurring purine bases and its ability to serve as a bioisostere for quinazoline-based pharmaceuticals. The scaffold's significance is further enhanced by its presence in several clinically approved medications and advanced pharmaceutical candidates.
From a synthetic chemistry perspective, this compound serves as a valuable synthetic intermediate capable of undergoing diverse chemical transformations. The presence of two chlorine atoms provides reactive sites for nucleophilic substitution reactions, enabling the introduction of various functional groups and the construction of more complex molecular architectures. The methyl group at position 7 contributes to the compound's stability while providing opportunities for further functionalization through metabolic or synthetic modifications.
The compound's significance extends to its role as a research tool for investigating structure-activity relationships in kinase inhibitor development. Pyrido[2,3-d]pyrimidine derivatives, including this specific compound, have demonstrated activity against multiple cancer-related targets, including cyclin-dependent kinases, tyrosine kinases, and mammalian target of rapamycin. These activities position the compound as an important scaffold for anticancer drug development efforts.
| Biological Target | Activity Type | Reference Compounds |
|---|---|---|
| Cyclin-dependent kinase | Inhibition | Palbociclib derivatives |
| Tyrosine kinase | Inhibition | Various pyrido[2,3-d]pyrimidine analogs |
| Mammalian target of rapamycin | Inhibition | Vistusertib-related compounds |
| Dihydrofolate reductase | Inhibition | Antifolate derivatives |
The compound's heterocyclic framework incorporates multiple nitrogen atoms that can participate in hydrogen bonding interactions with biological targets, contributing to its potential as a pharmacophore. This structural feature aligns with the privileged scaffold concept in medicinal chemistry, where certain molecular frameworks demonstrate enhanced probability of exhibiting biological activity across diverse therapeutic areas.
Research investigations have demonstrated that modifications to the pyrido[2,3-d]pyrimidine core, particularly through substitution at the 2, 4, and 7 positions, can significantly influence biological activity and selectivity profiles. The chlorine substituents in this compound provide strategic positions for structure-activity relationship exploration, enabling medicinal chemists to systematically investigate the effects of various substituents on biological activity.
Properties
IUPAC Name |
2,4-dichloro-7-methylpyrido[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2N3/c1-4-2-3-5-6(9)12-8(10)13-7(5)11-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPTCVMCPCBCUAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=NC(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90857282 | |
| Record name | 2,4-Dichloro-7-methylpyrido[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90857282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92350-63-5 | |
| Record name | 2,4-Dichloro-7-methylpyrido[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90857282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
2,4-Dichloro-7-methylpyrido[2,3-D]pyrimidine plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and repair. The compound binds to the active site of DHFR, inhibiting its activity and thereby disrupting the folate pathway, which is essential for cell proliferation. Additionally, it interacts with proteins involved in cell signaling pathways, such as tyrosine kinases, which are critical for the regulation of cell growth and differentiation.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to induce apoptosis in cancer cells by upregulating pro-apoptotic genes like P53 and BAX while downregulating anti-apoptotic genes such as Bcl2. This compound also affects cell signaling pathways, including the PI3K/Akt and MAPK pathways, leading to altered gene expression and inhibition of cell proliferation. Furthermore, it impacts cellular metabolism by inhibiting enzymes involved in nucleotide synthesis, thereby reducing the availability of nucleotides for DNA replication.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of target enzymes, such as DHFR, leading to enzyme inhibition. This binding disrupts the enzyme’s normal function, resulting in the accumulation of substrates and depletion of products necessary for cellular processes. Additionally, the compound can activate or inhibit signaling pathways by interacting with key proteins, such as tyrosine kinases, thereby modulating gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time frames. The compound exhibits stability under standard laboratory conditions, but its activity can degrade over extended periods. Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells. The degradation products of the compound may also have biological activity, which needs to be considered in long-term experiments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to inhibit tumor growth without significant toxicity. At higher doses, it can cause adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a minimum effective dose is required to achieve therapeutic benefits, but exceeding this threshold can lead to toxic side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its breakdown and elimination. The compound can also affect metabolic flux by inhibiting key enzymes in nucleotide synthesis, leading to altered levels of metabolites required for DNA and RNA synthesis. Additionally, it interacts with cofactors such as NADPH, which are essential for its enzymatic activity.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature, allowing it to reach intracellular targets. The compound may also interact with transporters and binding proteins that facilitate its uptake and distribution within specific tissues. Its localization and accumulation within cells can influence its biological activity and therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with target enzymes and proteins. It may also be directed to specific organelles, such as the nucleus, where it can influence gene expression and DNA synthesis. Post-translational modifications and targeting signals play a role in directing the compound to its specific subcellular compartments.
Biological Activity
2,4-Dichloro-7-methylpyrido[2,3-D]pyrimidine is a compound belonging to the pyrido[2,3-d]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).
The biological activity of this compound is primarily attributed to its ability to inhibit various kinases involved in critical signaling pathways related to cancer and other diseases. Notably:
- Kinase Inhibition : The compound has shown inhibitory effects on key kinases such as PI3K and mTOR, which are crucial in cell growth and proliferation. For instance, a study reported that derivatives of pyrido[2,3-d]pyrimidines exhibited IC50 values for PI3Kα and mTOR at 19 nM and 37 nM respectively .
- Antitumor Activity : The compound has demonstrated significant anticancer properties against various cancer cell lines. For example, it was reported that certain derivatives showed IC50 values of 1.54 μM against prostate cancer (PC-3) cells and 3.36 μM against lung cancer (A-549) cells .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of this compound. Key findings include:
- Substituent Influence : The presence of chlorine or methyl groups at specific positions (C-7) enhances kinase activity compared to other modifications .
- Functional Group Variations : Variations in the phenyl ring substitutions significantly impact the inhibitory potency against various kinases. For example, a hydroxymethyl group led to a substantial reduction in inhibition levels .
Biological Activities
The compound exhibits a range of biological activities beyond kinase inhibition:
- Anticancer Properties : It has been implicated in inducing apoptosis through caspase activation and DNA fragmentation .
- Antimicrobial Effects : Pyrido[2,3-d]pyrimidines have shown efficacy against pathogens such as Toxoplasma gondii and Pneumocystis carinii .
- Anti-inflammatory Effects : Some derivatives have been evaluated for their anti-inflammatory potential through COX-1/COX-2 inhibition assays .
Case Studies
Several studies illustrate the therapeutic potential of this compound:
-
Cancer Cell Line Studies : A study tested various derivatives on multiple cancer cell lines including Huh-7 (hepatocellular carcinoma) and Caco-2 (colorectal adenocarcinoma), revealing that certain compounds exhibited selective cytotoxicity towards fast-proliferating cells .
Compound Cancer Cell Line IC50 (μM) Derivative A PC-3 1.54 Derivative B A-549 3.36 - VEGFR Inhibition : Research on N4-phenylsubstituted derivatives highlighted potent VEGFR-2 inhibition with implications for angiogenesis and tumor growth control .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atoms at positions 2 and 4 undergo regioselective displacement with nucleophiles such as amines, thiols, and alkoxides. Reactivity is influenced by steric effects and electronic factors.
Amination Reactions
-
Ammonia/Amines : Reaction with ammonia or primary/secondary amines yields diamino derivatives. For example:
-
Treatment with alcoholic ammonia at elevated temperatures produces 2,4-diamino-7-methylpyrido[2,3-d]pyrimidine in high yields (Example 15, ).
-
Primary amines like benzylamine selectively substitute the chlorine at position 4 first under kinetic control, while position 2 reacts under thermodynamic conditions ( ).
-
| Reactant | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Alcoholic NH₃ | 0°C, bomb tube, 24 hr | 2,4-Diamino-7-methyl derivative | 85% | |
| Benzylamine | Protic solvent, 80°C, 6 hr | 4-Benzylamino-2-chloro derivative | 78% |
Thiolation and Alkoxylation
-
Thiols and phenols substitute chlorines under basic conditions. For example, reaction with thiophenol in DMF yields 2,4-bis(phenylthio)-7-methylpyrido[2,3-d]pyrimidine ().
Regioselectivity in Substitution
The chlorine at position 4 is more reactive due to reduced steric hindrance and electronic activation by the adjacent nitrogen atom. Kinetic studies on analogous 2,4-dichloroquinolines show position 4 reacts ~2× faster than position 2 ( ).
Key Factors Influencing Regioselectivity
-
Solvent Effects : Protic solvents (e.g., ethanol) favor substitution at position 4, while polar aprotic solvents (e.g., DMF) enable sequential substitution at both positions ( ).
-
Temperature : Higher temperatures (>100°C) promote thermodynamic control, leading to substitution at position 2 ( ).
Cross-Coupling Reactions
The chlorines enable transition-metal-catalyzed couplings, such as Suzuki and Ullmann reactions, to introduce aryl or heteroaryl groups.
Suzuki Coupling
-
Reaction with aryl boronic acids in the presence of Pd(PPh₃)₄/K₂CO₃ yields 2,4-diarylpyrido[2,3-d]pyrimidines ().
| Aryl Boronic Acid | Catalyst System | Product | Yield | Source |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DMF | 2,4-Diphenyl derivative | 65% |
Ullmann Coupling
Functionalization of the Methyl Group
The methyl group at position 7 can be oxidized to a carboxylic acid or hydroxymethyl group under strong oxidizing conditions (e.g., KMnO₄/H₂SO₄), though this is less common due to the stability of the pyrido[2,3-d]pyrimidine core ().
Mechanistic Insights
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Comparisons
Key Observations :
- Core Structure Differences : Pyrido[2,3-d]pyrimidine (fused pyridine-pyrimidine) vs. pyrrolo[2,3-d]pyrimidine (pyrrole-pyrimidine) alters aromaticity and electronic properties. Pyrido cores are more electron-deficient, enhancing reactivity in substitution reactions .
- Substituent Effects : Chlorine at positions 2 and 4 (target compound) increases electrophilicity compared to methyl or phenyl groups, favoring nucleophilic displacement. The 7-methyl group improves solubility relative to bulkier aryl substituents .

Comparative Insights :
- Chlorine vs. Methyl Groups : Dichloro-substituted compounds exhibit higher electrophilicity, enabling efficient displacement by amines or thiols in drug conjugates. Methyl groups enhance metabolic stability but reduce reactivity .
- Biological Efficacy : The dichloro motif in the target compound enhances binding to kinase ATP pockets (e.g., EGFR mutants) compared to oxo or methyl derivatives .
Preparation Methods
Synthesis Starting from Preformed Pyrimidine
One effective method involves the condensation of appropriately substituted pyrimidine derivatives with reagents that introduce the fused pyridine ring. For example, in related pyrido[2,3-d]pyrimidine syntheses, condensation of 2,4,6-triaminopyrimidine with suitable aldehydes or ketones under high-temperature conditions (195–230 °C) in diphenyl ether has been reported to yield fused bicyclic systems. Subsequent chlorination steps using reagents such as thionyl chloride or phosphorus oxychloride introduce chlorine atoms at the 2 and 4 positions.
In the context of 2,4-dichloro substitution, chlorinating agents like phosphorus oxychloride (POCl3) are preferred due to their efficiency in replacing hydroxyl or amino groups with chlorine under controlled conditions (temperature range 25–250 °C, typically around 180 °C for 4 hours). The methyl group at position 7 can be introduced via methyl-substituted precursors or by methylation reactions on suitable intermediates.
Synthesis Starting from Preformed Pyridone
Alternatively, the bicyclic system can be built starting from a pyridone intermediate. This method involves cyclization reactions where a pyridone ring is fused with a pyrimidine ring. The pyridone intermediate is often prepared by condensation of 1,3-dicarbonyl compounds with aminopyrimidines or related precursors.
Once the bicyclic pyrido[2,3-d]pyrimidin-7-one is formed, chlorination at the 2 and 4 positions can be achieved using chlorinating agents such as sulfur oxychloride, oxalyl chloride, or phosphorus oxychloride. The methyl group at position 7 is typically introduced before or during the cyclization step, depending on the synthetic route chosen.
Industrially Viable Synthetic Route for 2,4-Dichloro-7-Substituted Pyrido[2,3-D]pyrimidines
A patent-disclosed industrial method for related 2,4-dichloro-substituted pyrrolopyrimidines provides insights potentially adaptable to 2,4-dichloro-7-methylpyrido[2,3-D]pyrimidine. The process involves:
- Cyclization of 1,3-dihydroxy-5-aminobenzene derivatives with monochloroacetaldehyde in the presence of alkali (e.g., sodium acetate) in a solvent mixture such as tetrahydrofuran (THF)/water (1:1) at temperatures ranging from 0 to 100 °C for 0.5 to 48 hours.
- Use of catalytic amounts of potassium iodide or sodium iodide to enhance reactivity.
- Subsequent chlorination of the intermediate using phosphorus oxychloride at 25–250 °C (preferably 180 °C for 4 hours) in the presence of organic bases such as diisopropylethylamine.
- The process avoids column chromatography, facilitating purification and scalability, with yields reported around 85% for intermediate steps.
Though this exact method is for a pyrrolopyrimidine, the principles of cyclization and chlorination are relevant and can be adapted for the pyrido[2,3-d]pyrimidine scaffold.
Detailed Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Cyclization | 1,3-dihydroxy-5-aminobenzene + monochloroacetaldehyde + sodium acetate + KI catalyst in THF/water (1:1) | 0–100 | 0.5–48 hours | ~85 | Stirred at room temperature for 24 h in example |
| Chlorination | Phosphorus oxychloride + diisopropylethylamine base | 25–250 (preferably 180) | 0.5–72 hours (preferably 4 h) | High | Efficient chlorination at 2,4-positions |
| Methylation (if separate step) | Methyl-substituted precursors or methylating agents | Variable | Variable | Variable | Typically introduced prior to cyclization or via substitution |
Research Findings and Optimization Notes
- The use of sodium acetate as a base in the cyclization step provides a mild alkaline environment conducive to ring closure.
- Potassium iodide acts as a catalyst to activate monochloroacetaldehyde, improving reaction rates and yields.
- The chlorination step is critical for introducing the dichloro substitution pattern; phosphorus oxychloride is preferred for its reactivity and selectivity.
- Avoiding chromatographic purification enhances the industrial applicability of the synthesis.
- Temperature and reaction time optimization are key to balancing yield and purity.
- The methyl group at position 7 is typically introduced via precursor selection rather than post-synthetic modification to avoid complications in the chlorination step.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Preformed Pyrimidine Route | 2,4,6-Triaminopyrimidine + aldehydes | Diphenyl ether, POCl3, bases | 195–230 °C (cyclization), 180 °C (chlorination) | High selectivity; well-studied | High temperature; complex steps |
| Preformed Pyridone Route | Pyridone intermediates | Chlorinating agents (POCl3, SOCl2) | 25–250 °C | Versatile; adaptable | Requires pyridone synthesis |
| Industrial Cyclization-Chlorination | 1,3-Dihydroxy-5-aminobenzene + monochloroacetaldehyde | Sodium acetate, KI, POCl3, base | 0–100 °C (cyclization), 180 °C (chlorination) | High yield; scalable; easy purification | Specific to related pyrrolo derivatives; adaptation needed |
Q & A
Q. Advanced
- Temperature control : Heating at 100°C in water with K₃PO₄ promotes cyclization (e.g., dihydropyrido-pyrimidinone formation) while minimizing side reactions .
- Catalyst screening : Use Pd/C or CuI for cross-coupling reactions to introduce aryl groups at the 7-position, achieving yields >70% .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of halogenated intermediates, reducing aggregation and byproduct formation .
How should researchers address contradictions in reported bioactivity data for pyrido[2,3-d]pyrimidine analogs?
Q. Advanced
- Structural validation : Re-evaluate compound purity via HPLC (>98%) and compare with literature data. Contradictions often arise from impurities or stereochemical variations .
- Assay standardization : Use consistent kinase inhibition protocols (e.g., ATP concentration, incubation time) to minimize variability. For example, conflicting IC₅₀ values for EGFR inhibition may stem from differing assay temperatures (25°C vs. 37°C) .
- Computational modeling : Perform docking studies (e.g., using AutoDock Vina) to predict binding modes and reconcile discrepancies in structure-activity relationships .
What mechanistic insights exist for the kinase inhibition activity of this compound derivatives?
Q. Advanced
- ATP-binding pocket interactions : The dichloro-methyl scaffold competes with ATP for hydrophobic residues (e.g., Leu694 in EGFR), as shown by X-ray co-crystallography .
- Allosteric modulation : Methyl groups at the 7-position induce conformational changes in kinases, stabilizing the inactive state (e.g., observed in CDK2 inhibition assays) .
- Kinase selectivity profiling : Use kinome-wide screening (e.g., KinomeScan) to identify off-target effects. For example, 2,4-dichloro derivatives show >100-fold selectivity for JAK2 over JAK1 .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

